Cas no 1807072-70-3 (2-Cyano-5-(difluoromethyl)-3-iodopyridine-6-carbonyl chloride)

2-Cyano-5-(difluoromethyl)-3-iodopyridine-6-carbonyl chloride structure
1807072-70-3 structure
商品名:2-Cyano-5-(difluoromethyl)-3-iodopyridine-6-carbonyl chloride
CAS番号:1807072-70-3
MF:C8H2ClF2IN2O
メガワット:342.468559741974
CID:4876734

2-Cyano-5-(difluoromethyl)-3-iodopyridine-6-carbonyl chloride 化学的及び物理的性質

名前と識別子

    • 2-Cyano-5-(difluoromethyl)-3-iodopyridine-6-carbonyl chloride
    • インチ: 1S/C8H2ClF2IN2O/c9-7(15)6-3(8(10)11)1-4(12)5(2-13)14-6/h1,8H
    • InChIKey: KWQRAMRPASOEAM-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(C#N)N=C(C(=O)Cl)C(C(F)F)=C1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 306
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 53.8

2-Cyano-5-(difluoromethyl)-3-iodopyridine-6-carbonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029041555-500mg
2-Cyano-5-(difluoromethyl)-3-iodopyridine-6-carbonyl chloride
1807072-70-3 97%
500mg
$1,646.30 2022-03-31
Alichem
A029041555-1g
2-Cyano-5-(difluoromethyl)-3-iodopyridine-6-carbonyl chloride
1807072-70-3 97%
1g
$3,009.80 2022-03-31
Alichem
A029041555-250mg
2-Cyano-5-(difluoromethyl)-3-iodopyridine-6-carbonyl chloride
1807072-70-3 97%
250mg
$940.80 2022-03-31

2-Cyano-5-(difluoromethyl)-3-iodopyridine-6-carbonyl chloride 関連文献

2-Cyano-5-(difluoromethyl)-3-iodopyridine-6-carbonyl chlorideに関する追加情報

Introduction to 2-Cyano-5-(difluoromethyl)-3-iodopyridine-6-carbonyl chloride (CAS No. 1807072-70-3) and Its Applications in Modern Chemical Biology

2-Cyano-5-(difluoromethyl)-3-iodopyridine-6-carbonyl chloride, with the CAS number 1807072-70-3, is a highly versatile intermediate in the realm of pharmaceutical and agrochemical synthesis. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by its unique structural features that make it a valuable building block in medicinal chemistry. The presence of a cyano group, an iodine atom, and a difluoromethyl substituent on the pyridine ring endows it with distinct reactivity, enabling its use in a wide array of synthetic transformations.

The cyano group at the 2-position of the pyridine ring introduces a polar functionality that enhances its solubility in polar solvents and participates in nucleophilic addition reactions. The iodine atom at the 3-position serves as an excellent handle for cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Sonogashira couplings, which are pivotal in constructing complex molecular architectures. Additionally, the difluoromethyl group at the 5-position not only imparts metabolic stability but also influences the electronic properties of the molecule, making it a preferred scaffold for drug discovery efforts.

In recent years, this compound has garnered significant attention due to its role in developing novel therapeutic agents. The 6-carbonyl chloride moiety is particularly noteworthy, as it allows for facile introduction of amide or ester functionalities through nucleophilic acyl substitution reactions. This reactivity has been leveraged in synthesizing bioactive molecules targeting various biological pathways.

One of the most compelling applications of 2-Cyano-5-(difluoromethyl)-3-iodopyridine-6-carbonyl chloride is in the field of kinase inhibition. Kinases are critical enzymes involved in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Researchers have utilized this compound as a precursor to design kinase inhibitors by incorporating it into heterocyclic scaffolds that mimic natural substrates or allosteric sites. For instance, derivatives of this compound have been reported to exhibit potent activity against tyrosine kinases, which are overexpressed in many malignancies.

The incorporation of difluoromethyl groups into drug candidates has been well-documented for improving pharmacokinetic properties such as bioavailability and metabolic stability. The electron-withdrawing nature of these groups can modulate binding affinities and selectivity profiles, leading to more effective therapeutic outcomes. Furthermore, the iodopyridine core provides a scaffold that is amenable to further functionalization via cross-coupling reactions, allowing chemists to explore diverse chemical space efficiently.

Recent advances in computational chemistry have also highlighted the potential of 2-Cyano-5-(difluoromethyl)-3-iodopyridine-6-carbonyl chloride as a starting material for structure-based drug design. Molecular modeling studies have demonstrated that modifications around this core can yield compounds with enhanced binding interactions to protein targets. This has spurred interest in developing libraries of derivatives for high-throughput screening campaigns aimed at identifying novel lead compounds.

The compound's utility extends beyond pharmaceuticals into agrochemical applications. Pyridine derivatives are common components of pesticides and herbicides due to their ability to interact with biological targets in plants and pests. The structural features of 2-Cyano-5-(difluoromethyl)-3-iodopyridine-6-carbonyl chloride, particularly the electron-deficient pyridine ring and electrophilic carbonyl chloride group, make it an attractive candidate for designing next-generation agrochemicals with improved efficacy and environmental profiles.

In conclusion, 2-Cyano-5-(difluoromethyl)-3-iodopyridine-6-carbonyl chloride (CAS No. 1807072-70-3) represents a cornerstone intermediate in synthetic chemistry with far-reaching implications across multiple disciplines. Its unique structural attributes enable diverse synthetic strategies, making it indispensable for constructing complex molecules with therapeutic potential. As research continues to uncover new applications and refine synthetic methodologies, this compound will undoubtedly remain at the forefront of innovation in chemical biology.

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